molecular formula C15H22BrNO3 B4965580 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine

Cat. No.: B4965580
M. Wt: 344.24 g/mol
InChI Key: LBVYXGPEQKCCQJ-UHFFFAOYSA-N
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Description

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a morpholine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 2-bromo-4,5-dimethoxybenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine is unique due to its combination of a bromine atom, methoxy groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-10-7-17(8-11(2)20-10)9-12-5-14(18-3)15(19-4)6-13(12)16/h5-6,10-11H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVYXGPEQKCCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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